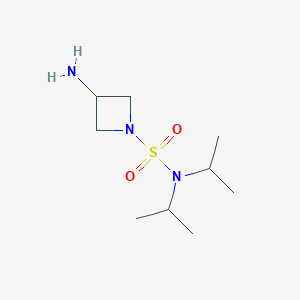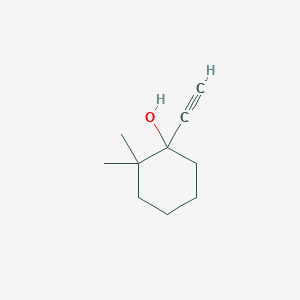
1-Ethynyl-2,2-dimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,2-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O. It is characterized by a cyclohexane ring substituted with an ethynyl group and two methyl groups at the 2-position, and a hydroxyl group at the 1-position. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,2-dimethylcyclohexan-1-ol can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2,2-dimethylcyclohexanone with an ethynylating agent, followed by reduction to introduce the hydroxyl group at the 1-position. The reaction typically requires a base such as sodium hydride (NaH) and an ethynylating agent like ethynyl magnesium bromide (EtMgBr).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-2,2-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-Ethynyl-2,2-dimethylcyclohexanone.
Reduction: 1-Ethyl-2,2-dimethylcyclohexan-1-ol.
Substitution: 1-Chloro-2,2-dimethylcyclohexane.
Applications De Recherche Scientifique
1-Ethynyl-2,2-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2,2-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,5-Dimethylcyclohexanol: Similar in structure but lacks the ethynyl group.
2,2-Dimethylcyclohexanol: Similar but without the ethynyl group and with different substitution patterns.
Uniqueness: 1-Ethynyl-2,2-dimethylcyclohexan-1-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-ethynyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-10(11)8-6-5-7-9(10,2)3/h1,11H,5-8H2,2-3H3 |
Clé InChI |
SCLXPEZUBRTHMU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



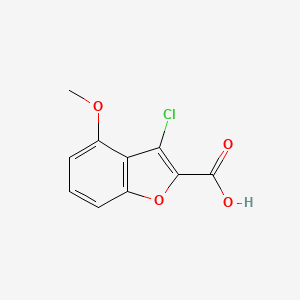
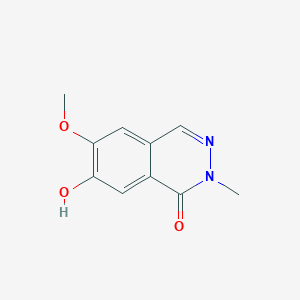
![4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236882.png)
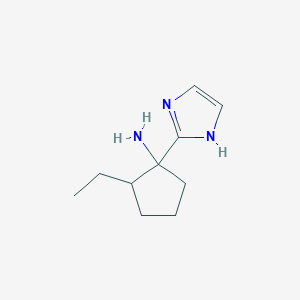

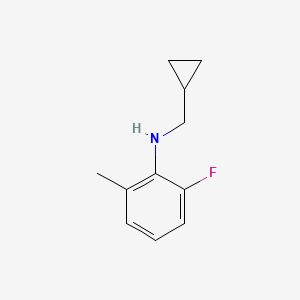
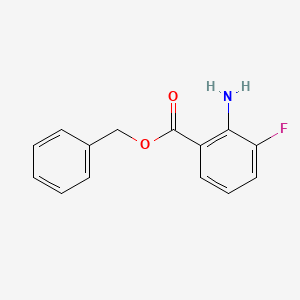
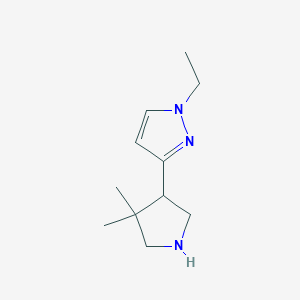

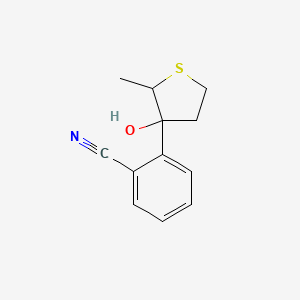
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
